molecular formula C10H12O2 B2704535 (1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid CAS No. 2411180-08-8

(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

Cat. No.: B2704535
CAS No.: 2411180-08-8
M. Wt: 164.204
InChI Key: GUQRBBFSKQZSRM-PRJMDXOYSA-N
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Description

(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid is a specialized chiral building block of high value in advanced organic synthesis. With the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol , this compound integrates a norbornene system with a spiro-fused cyclopropane ring, creating a three-dimensional scaffold that is particularly useful in the design of complex molecular frameworks . Its defined stereochemistry makes it a critical intermediate for constructing active pharmaceutical ingredients (APIs) and other compounds where specific three-dimensional arrangement is essential for biological activity . This spirocyclic carboxylic acid finds application in material science, where it can be incorporated into polymers to enhance their thermal stability and mechanical properties . Researchers also explore its potential in agrochemicals, leveraging its complex structure to create novel active ingredients for crop protection . The compound should be stored at 2-8°C to maintain stability . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(1S,2R,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h1-2,6-8H,3-5H2,(H,11,12)/t6-,7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRBBFSKQZSRM-PRJMDXOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3C[C@H]([C@@H]2C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C10H12O2, with a molecular weight of 168.20 g/mol. Its structural characteristics contribute significantly to its biological activities.

PropertyValue
Molecular FormulaC10H12O2
Molecular Weight168.20 g/mol
IUPAC NameThis compound
InChI KeyUOFXCPIGEWFBTF-UHFFFAOYSA-N

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of spiro compounds similar to this compound. In vitro evaluations against cyclooxygenase enzymes (COX-1 and COX-2) demonstrated that certain spiro compounds exhibit significant inhibitory activity with a selectivity index surpassing that of celecoxib, a well-known anti-inflammatory drug . This suggests that compounds with similar structural features may serve as promising candidates for developing new anti-inflammatory agents.

Antimicrobial Properties

The antimicrobial efficacy of spiro compounds has been documented extensively. For instance, studies have reported that spirocyclic derivatives exhibit activity against various bacterial strains . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

The anticancer activity of spiro compounds is another area of active research. Compounds containing the spirocyclic structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The unique binding properties of these compounds allow them to interact with specific molecular targets involved in cancer progression.

The biological effects of this compound are believed to stem from its ability to modulate various signaling pathways and interact with specific receptors or enzymes. For example:

  • Inhibition of COX Enzymes : The compound may inhibit the activity of COX enzymes involved in inflammatory processes.
  • Antimicrobial Action : It may disrupt bacterial cell membrane integrity or interfere with essential metabolic functions.
  • Anticancer Activity : The compound might induce apoptosis through the activation of caspases or inhibition of survival pathways.

Case Studies

Several studies have investigated the biological activities associated with spiro compounds:

  • Anti-inflammatory Study : A series of synthesized spiro compounds were tested for their ability to inhibit COX enzymes and exhibited significant anti-inflammatory effects .
  • Antimicrobial Evaluation : Research demonstrated that spiro compounds showed potent antibacterial activity against various pathogens, indicating their potential as novel antimicrobial agents .
  • Anticancer Research : Investigations into the anticancer properties revealed that certain spiro derivatives could effectively inhibit cancer cell proliferation and promote apoptosis .

Scientific Research Applications

Organic Synthesis

(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various reactions such as cycloadditions and functional group transformations.

Case Study: Synthesis of Novel Compounds

Recent studies have utilized this compound to synthesize new derivatives with enhanced biological activities. For instance, researchers have reported the successful modification of the carboxylic acid group to produce more reactive intermediates suitable for further functionalization.

The compound has been investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.

Enzyme Inhibition Studies

In silico studies have shown that derivatives of this compound exhibit significant binding affinities towards enzymes involved in metabolic pathways, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO).

Binding Affinities:

CompoundΔG (kcal/mol)Kb (M−1)
(1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 10^4
(1S,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.9385 × 10^4

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development.

Drug Development Insights

Preliminary investigations indicate that modifications to the spirocyclic structure can enhance the pharmacological profile of the resulting compounds. For example, derivatives have shown promise in targeting specific biological pathways related to cancer and metabolic disorders.

Agricultural Applications

Research has also highlighted the potential use of this compound in plant biology as a regulator of ethylene biosynthesis.

Ethylene Biosynthesis Regulation

Studies demonstrate that certain derivatives can effectively modulate ethylene production in plants, suggesting applications in agriculture for improving crop yields and stress responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

  • (1R,2R,3S)-3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

    • Molecular Formula : C₁₂H₁₄O₄
    • Molecular Weight : 222.24
    • Key Differences : The methoxycarbonyl (-COOCH₃) group at position 3 increases steric bulk and lipophilicity compared to the parent carboxylic acid. This substitution may alter solubility and binding affinity in biological systems .
  • Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid (CAS 1286700-28-4) Molecular Formula: C₁₀H₁₂O₂ (inferred) Key Differences: The absence of the norbornene double bond (heptane vs. The carboxylic acid at position 5 instead of position 2 may influence intermolecular interactions .

Spirocyclic Compounds with Alternative Ring Systems

  • (1R,5R)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

    • Molecular Formula : C₉H₁₀O₃
    • Molecular Weight : 166.17
    • Key Differences : The bicyclo[3.1.0]hexane system introduces a smaller, more strained ring framework compared to bicyclo[2.2.1]heptane. The oxo group at position 4 enhances electrophilicity, differing from the parent compound’s carboxylic acid .

Derivatives with Functional Group Variations

  • Spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one
    • Molecular Formula : C₉H₁₂O
    • Key Differences : Replacement of the carboxylic acid with a ketone (-CO-) reduces polarity and acidity, impacting solubility and reactivity in nucleophilic addition reactions .

Data Tables

Table 1: Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Reference
(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid C₁₀H₁₂O₂ (inferred) ~180.20 (calc.) Carboxylic acid (-COOH) Not provided -
(1R,2R,3S)-3-Methoxycarbonyl analog C₁₂H₁₄O₄ 222.24 Methoxycarbonyl (-COOCH₃), -COOH 2387585-22-8
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid C₁₀H₁₂O₂ ~180.20 (calc.) Carboxylic acid (-COOH) 1286700-28-4
(1R,5R)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid C₉H₁₀O₃ 166.17 Oxo (-CO-), -COOH 1932495-03-8

Table 2: Key Physicochemical Properties

Compound Name Melting Point Boiling Point Solubility (Predicted) LogP (Calculated)
(1S,2R,4S)-Parent compound Not reported Not reported Moderate in polar solvents ~1.5
(1R,2R,3S)-3-Methoxycarbonyl analog Not reported Not reported Low (lipophilic) ~2.8
(1R,5R)-4-Oxo analog Not reported Not reported High in polar solvents ~0.9

Research Findings and Insights

  • Synthetic Challenges : Spirocyclopropane derivatives often require precise stereocontrol. For example, the synthesis of related spiro compounds (e.g., ) employs transition-metal catalysis or strain-driven cyclization .
  • Spectroscopic Differentiation : NMR spectroscopy (¹H and ¹³C) is critical for distinguishing stereoisomers, as seen in the characterization of structurally complex spiro compounds (e.g., ) .
  • Functional Group Impact : The carboxylic acid group in the parent compound enhances water solubility compared to ketone or ester derivatives, as observed in analogs like and .

Q & A

Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of (1S,2R,4S)-spiro[...]carboxylic acid?

Stereochemical fidelity in spirocyclopropane systems requires multi-step protocols with chiral auxiliaries or asymmetric catalysis. For example, methods from WO 2016/111347 (Example 2-13) describe stereoselective cyclopropanation via [2+1] cycloaddition using diazo reagents under rhodium catalysis, optimizing solvent polarity (e.g., dichloromethane) and temperature (-20°C) to minimize racemization . Post-synthetic purification via preparative HPLC with chiral columns (e.g., Chiralpak IA) can resolve enantiomeric impurities .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography : Provides unambiguous stereochemical assignment by resolving spatial arrangements of substituents (e.g., bicycloheptene and cyclopropane moieties) .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships; NOE interactions between H-2 (bicycloheptene) and H-1' (cyclopropane) confirm relative configurations .
  • Chiral HPLC : Validates enantiomeric excess (>99%) using cellulose-based columns and isocratic elution (hexane:IPA = 90:10) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the cyclopropane ring .
  • Exposure mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., diazomethane). In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize carboxylic acid residues .

Advanced Research Questions

Q. How does the spirocyclopropane moiety influence biological activity in Trypanosoma cruzi inhibition studies?

The rigid spiro architecture enhances target binding by reducing conformational entropy. In vitro assays show IC₅₀ values of 12–18 µM against T. cruzi epimastigotes, attributed to hydrophobic interactions between the cyclopropane ring and the parasite’s sterol-binding proteins. Comparative studies with non-spiro analogs (e.g., borneol esters) demonstrate 3–5× lower activity, highlighting the role of structural rigidity .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Discrepancies in chemical shifts (e.g., δH-4S vs. DFT-calculated values) may arise from solvent effects or dynamic puckering of the bicycloheptene ring. Strategies include:

  • Solvent correction : Re-run NMR in deuterated DMSO to mimic computational solvent models.
  • Dynamic NMR (VT-NMR) : Analyze temperature-dependent line broadening to detect ring-flipping equilibria .
  • DFT refinement : Incorporate dispersion-corrected functionals (e.g., B3LYP-D3) to improve accuracy for strained systems .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • pH stability : The carboxylic acid group (predicted pKa = 4.42) undergoes degradation above pH 7.0. Buffered solutions (pH 4–6) maintain integrity for >48 hours at 25°C .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C. Lyophilization preserves the compound for long-term storage .
  • Light sensitivity : UV-Vis studies indicate photodegradation at λ < 300 nm; amber glass vials are recommended .

Data Contradiction Analysis

Q. Why do different synthetic routes yield conflicting enantiomeric excess (ee) values?

Variations in ee (e.g., 85% vs. 92%) may stem from catalyst loading (1–5 mol%) or impurities in chiral ligands (e.g., Rh₂(S-PTTL)₄). Mitigate by:

  • Catalyst screening : Test Rh(II)/Cu(I) bifunctional systems for enhanced stereoselectivity.
  • In-line monitoring : Use FTIR to track reaction progress and quench at optimal conversion (~90%) .

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